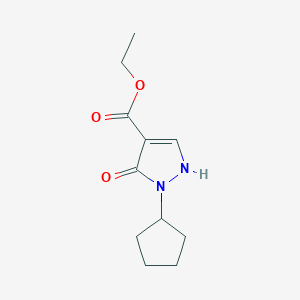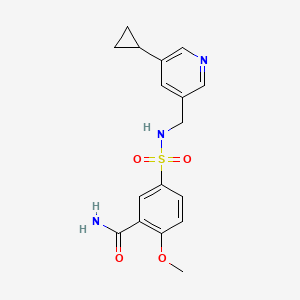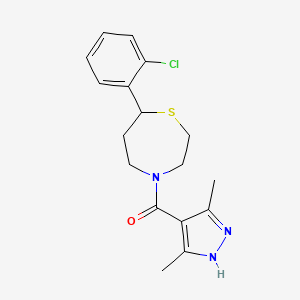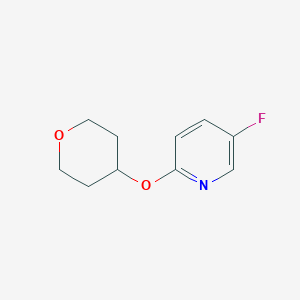![molecular formula C5H7FO2S B2795865 Bicyclo[1.1.1]pentane-1-sulfonyl fluoride CAS No. 2416234-57-4](/img/structure/B2795865.png)
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo [1.1.1]pentanes (19F-BCPs) has been developed .
Molecular Structure Analysis
Structurally, BCPs have primarily been deployed as substitutes for commonplace para-substituted arenes. The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis
The chemical reactions involving BCPs are complex and varied. Recent advances in the synthetic chemistry of BCPs have focused on radical multicomponent carboamination of [1.1.1]propellane .Physical And Chemical Properties Analysis
The physicochemical properties of fluoro-bicyclo [1.1.1]pentanes have been studied . They have been shown to improve the physicochemical and pharmacokinetic properties of drug candidates .Applications De Recherche Scientifique
Radical-Mediated Difunctionalization of Propellane
Bicyclo[1.1.1]pentane (BCP) derivatives, including those modified with sulfonyl fluoride, have seen innovative applications in the synthesis of bioisostere compounds. An efficient and practical preparation method for sulfonyl alkynyl, allyl, and cyano-substituted BCP derivatives was developed through radical-mediated difunctionalization of propellane. This method stands out for its mild photochemical conditions, broad functional group tolerance, and excellent atom economy, facilitating the synthesis of diverse BCP derivatives on a gram scale (Wu et al., 2021).
Selenoether and Thioether Functionalization
The versatility of BCP is further demonstrated by the synthesis of selenoether and thioether functionalized derivatives from selenosulfonates/thiosulfonates and propellane. This method yields BCPs bearing both selenoether/thioether and sulfone groups under mild conditions with good yields. The protocol is noted for its excellent atom economy and simplicity, which is critical for gram-scale preparation and broad functional group compatibility (Wu et al., 2020).
Modular Approach to BCP Alkylamines
In drug discovery, BCP motifs are invaluable as pharmaceutical bioisosteres. A modular strategy for the preparation of functionalized BCP alkylamines has been developed, offering a general method for the introduction of fluoroalkyl groups to BCP scaffolds. This strategy, which also extends to S-centered radicals for the incorporation of sulfones and thioethers into the BCP core, enables the rapid construction of BCP-type bioisosteres, showcasing the method's utility in medicinal chemistry (Huang et al., 2023).
Orientations Futures
The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings is a highly attractive prospect not only chemically but also from an intellectual property perspective .
Mécanisme D'action
Target of Action
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound class often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .
Biochemical Pathways
Bcp derivatives have been used in a variety of applications, from materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These diverse applications suggest that BCP-SF could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Bcp derivatives have been noted for their enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties suggest that BCP-SF could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.
Result of Action
Bcp derivatives have been noted for their ability to improve the physicochemical properties of prospective drug candidates . This suggests that BCP-SF could potentially have similar beneficial effects.
Action Environment
The synthesis of bcp derivatives has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions .
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYGVGRCMVECMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)


amine](/img/structure/B2795793.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)




![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
